molecular formula C29H20ClN7O11S3 B079432 Reactive Blue 2 CAS No. 12236-82-7

Reactive Blue 2

Cat. No.: B079432
CAS No.: 12236-82-7
M. Wt: 774.2 g/mol
InChI Key: JQYMGXZJTCOARG-UHFFFAOYSA-N
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Description

Reactive Blue 2 (CAS: 12236-82-7) is an anthraquinone-based reactive dye with the molecular formula C₂₉H₂₀ClN₇O₁₁S₃ and a molecular weight of 774.16 g/mol . It is water-soluble, appearing as a dark blue powder, and is widely used in textile industries for dyeing cellulose fibers due to its covalent bonding capability via triazine reactive groups . Beyond textiles, this compound serves as a biochemical tool, acting as an ATP receptor antagonist and modulating intracellular calcium signaling in studies involving HeLa cells . Safety data indicate it is a skin, eye, and respiratory irritant, with handling precautions such as protective equipment and proper ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Blue 2 involves multiple steps, starting with the preparation of the anthraquinone derivative. The key steps include:

    Nitration and Reduction: The anthraquinone is nitrated and then reduced to form the corresponding amine.

    Sulfonation: The amine is then sulfonated to introduce sulfonic acid groups.

    Chlorination and Amination: The sulfonated anthraquinone is chlorinated and subsequently reacted with an amine to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions.

    Substitution: It undergoes substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

Pharmacological Applications

Reactive Blue 2 has been extensively studied for its role as a selective antagonist at P2Y purinoceptors. Its pharmacological properties include:

  • Inhibition of Surfactant Secretion : this compound significantly inhibits ATP-induced surfactant phospholipid secretion in rat isolated alveolar Type II cells, demonstrating an IC50 value of 1.5×104M1.5\times 10^{-4}M . This suggests its potential use in respiratory therapies where modulation of surfactant secretion is critical.
  • Calcium Oscillation Induction : The compound induces calcium oscillations in HeLa cells and enhances the calcium response to histamine, linking it to the phospholipase C cascade . This property positions this compound as a valuable tool in cellular signaling studies.
  • P2Y Receptor Antagonism : Studies have shown that this compound exhibits selective antagonism at P2Y4 receptors, which could have implications for developing therapies targeting these pathways .

Table 1: Pharmacological Properties of this compound

Property Description
Inhibition of Surfactant SecretionIC50 = 1.5×104M1.5\times 10^{-4}M
Calcium Oscillation InductionInduces Ca2+ oscillations in HeLa cells
P2Y Receptor AntagonismSelective antagonist at P2Y4 receptors

Reproductive Biology Applications

This compound has been utilized in reproductive biology to assess sperm quality and detect male reproductive toxicity:

  • Staining Techniques : The dye selectively binds to the nuclei of spermatozoa under weakly alkaline conditions, providing a novel method for evaluating human sperm quality . This technique has been applied to mouse models to study testicular toxicity induced by drugs like busulfan.
  • Assessment of Sperm Vacuoles : Research indicates that this compound can highlight vacuoles in human sperm, which are critical indicators of male infertility . This property allows for detailed morphological assessments that are essential in andrology.

Table 2: Applications in Reproductive Biology

Application Description
Sperm Quality AssessmentBinds selectively to sperm nuclei under alkaline conditions
Detection of Sperm VacuolesHighlights internal vacuoles indicating infertility

Industrial Applications

In the textile industry, this compound is employed as a reactive dye due to its excellent color fastness and stability:

  • Dyeing Processes : It is used extensively for dyeing cotton fibers through various methods such as dip dyeing and inkjet printing . The dye's ability to form stable covalent bonds with fiber molecules enhances its application in textile manufacturing.
  • Cost Efficiency : The production cost of this compound is relatively low compared to other dyes, making it a popular choice for large-scale applications .

Table 3: Industrial Applications of this compound

Application Description
Textile DyeingUsed for cotton and synthetic fibers
Cost EfficiencyLower production costs facilitate large-scale use

Case Studies

  • Pharmacological Study on Surfactant Secretion :
    • Researchers investigated the effects of this compound on surfactant secretion in isolated rat alveolar Type II cells. The findings support its role as a selective inhibitor at P2Y purinoceptors, suggesting potential therapeutic applications in lung diseases.
  • Reproductive Toxicity Assessment :
    • A study utilized this compound staining to evaluate sperm quality in a busulfan-induced infertility mouse model. The results indicated that the dye could serve as a biomarker for assessing male reproductive toxicity, paving the way for further research into fertility treatments.
  • Textile Industry Application :
    • A comparative analysis of different reactive dyes highlighted the superior performance of this compound in terms of color fastness and fixation rates during cotton dyeing processes, affirming its industrial relevance.

Mechanism of Action

The mechanism of action of Reactive Blue 2 involves its ability to form covalent bonds with substrates. This is primarily due to the presence of reactive groups in its structure, such as the triazine ring, which can react with nucleophiles. The molecular targets include proteins and nucleic acids, and the pathways involved often include covalent modification of these biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactive Blue 2 belongs to the anthraquinone-reactive dye family. Below is a detailed comparison with structurally and functionally similar dyes:

Reactive Blue 19 (Remazol Brilliant Blue R)

  • Chemical Class: Anthraquinone with sulfonate and vinyl sulfone reactive groups.
  • Degradation Efficiency : In UV-based advanced oxidation processes (AOPs), Reactive Blue 19 exhibited lower degradation rates compared to azo dyes (e.g., methyl orange). Rate constants for its discoloration were 0.0330 min⁻¹ (UV/H₂O₂) and 0.0345 min⁻¹ (UV/S₂O₈²⁻) .
  • Key Difference: Anthraquinone dyes like Reactive Blue 19 are more stable than azo dyes due to their resonance structures, requiring stronger catalytic systems for degradation .

Reactive Black 5 (Azo-Based Dye)

  • Chemical Class : Azo dye with sulfonate and chlorotriazine groups.
  • Degradation Efficiency: Biodegradation studies using fungal laccases achieved rapid decolorization (>95% in 4 days) . Silver nanoparticles (AgNPs) catalyzed Reactive Black 5 degradation with NaBH₄, highlighting its susceptibility to reductive cleavage .
  • Key Difference: Azo dyes are generally more degradable than anthraquinones due to the labile –N=N– bond, but they pose higher mutagenic risks when degraded into aromatic amines .

Methylene Blue (Model Pollutant)

  • Chemical Class: Thiazine (non-reactive dye).
  • Degradation Efficiency : Used as a model pollutant in photocatalytic studies. This compound-containing catalysts achieved 90–98% degradation of Methylene Blue in 105 minutes, showcasing superior catalytic activity compared to other systems .
  • Key Difference : Methylene Blue lacks reactive groups for covalent fiber bonding, limiting its industrial use but making it a benchmark for degradation studies .

Reactive Red 120 (Azo-Based Dye)

  • Chemical Class : Azo dye with triazine reactive groups.
  • Application: Similar to this compound in textile applications but differs in chromophore (azo vs. anthraquinone). AgNPs demonstrated effective degradation of Reactive Red 120, emphasizing the role of nanoparticle catalysts in azo dye treatment .
  • Key Difference: Azo dyes exhibit brighter shades but poorer lightfastness compared to anthraquinones like this compound .

Structural and Functional Comparison Table

Property This compound Reactive Blue 19 Reactive Black 5 Methylene Blue
Chemical Class Anthraquinone Anthraquinone Azo Thiazine
Reactive Group Triazine Vinyl sulfone Chlorotriazine Non-reactive
Molecular Weight (g/mol) 774.16 ~626 (estimated) 991.82 319.85
Degradation Rate 90–98% (as catalyst user) 0.033–0.0345 min⁻¹ >95% in 4 days 90–98% (as pollutant)
Toxicity Irritant Moderate ecotoxicity Mutagenic metabolites Low acute toxicity
Primary Use Textiles, biochemistry Textiles Textiles Model pollutant, medical

Key Research Findings

Structural Stability: Anthraquinone dyes like this compound resist conventional degradation methods due to aromatic stability, necessitating advanced oxidation or enzymatic processes .

Filtration Efficiency: Composite membranes achieved >95% rejection of this compound, highlighting its utility in testing nanofiltration technologies .

Biological Activity

Reactive Blue 2 (RB2), an anthraquinone dye, is primarily known for its role as a purinergic receptor antagonist. This compound has garnered attention in various biological studies due to its unique properties and mechanisms of action, particularly in cellular signaling and toxicity assessments.

  • Molecular Formula : C29H20ClN7O11S3
  • Molecular Weight : 774.16 g/mol
  • CAS Number : 12236-82-7
  • Density : 1.845 g/cm³
  • Melting Point : >300°C
  • Solubility : Soluble in water

This compound interacts with purinergic receptors, specifically acting as an antagonist at P2Y4 receptors. It has been shown to induce calcium oscillations in HeLa cells, enhancing calcium responses linked to phospholipase C (PLC) pathways. This interaction is crucial for various physiological processes, including neurotransmission and muscle contraction .

Key Findings:

  • Calcium Oscillation Induction : RB2 induces Ca²⁺ oscillations in HeLa cells, which are essential for various signaling pathways .
  • K⁺ Secretion : The compound increases K⁺ secretion in a dose-dependent manner, characterized by an initial peak followed by partial relaxation to a steady state .
  • Inhibition of Protein Kinase : RB2 is a potent noncompetitive inhibitor of a thylakoid protein kinase, with a Ki value of 8 μM for the membrane-bound kinase .

Immunotoxicity Studies

Recent studies have explored the immunotoxic potential of this compound, particularly its effects on cytokine production and immune cell functionality. In vitro evaluations have indicated that RB2 can affect immune responses by altering cytokine release in human cell cultures .

Case Studies

  • Spermatozoa Binding : A study demonstrated that RB2 binds specifically to the nuclei of spermatozoa under weakly alkaline conditions, suggesting its potential use in assessing male reproductive toxicity .
  • Toxicity from Affinity Material Leaching : Research highlighted the toxicity effects related to leached ligands from affinity sorbents, indicating that RB2 can contaminate biological preparations and affect cellular viability .

Comparative Activity Table

Activity TypeIC50 Value (μM)Reference
P2X1 Receptor Antagonism28.4
P2Y1-like Receptor Antagonism7.7
Calcium Oscillation InductionN/A
K⁺ SecretionDose-dependent
ImmunotoxicityN/A

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to assess the environmental persistence and degradation pathways of Reactive Blue 2?

  • Methodological Answer : this compound (RB2) is typically studied using adsorption isotherms (e.g., Langmuir, Freundlich) to evaluate its affinity for adsorbents like carbon nanotubes or modified biomass . Advanced oxidation processes (AOPs), such as electrochemical peroxidation or Fenton-based reactions, are applied to analyze degradation kinetics. For example, hydrogen peroxide and iron catalysts generate hydroxyl radicals that cleave the dye’s chromophores . Baseline studies often include UV-Vis spectroscopy to track decolorization and COD (Chemical Oxygen Demand) measurements to quantify mineralization efficiency .

Q. How do pH and ionic strength influence the adsorption efficiency of this compound onto carbon-based materials?

  • Methodological Answer : Adsorption efficiency is pH-dependent due to electrostatic interactions between the dye’s sulfonic groups and the adsorbent surface. At low pH (≤3), protonation enhances cationic dye adsorption, while competition with OH⁻ ions at higher pH reduces efficiency . Ionic strength studies (e.g., NaCl addition) reveal shielding effects that weaken electrostatic forces, requiring adjustments to adsorbent dosage or surface functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption isotherm models when studying this compound removal under varying experimental conditions?

  • Methodological Answer : Discrepancies between isotherm models (e.g., BET vs. Freundlich) often arise from intermediate degradation products competing for adsorption sites. For instance, in combined AOP-adsorption systems, Freundlich models may better fit data if intermediates alter surface heterogeneity . To validate assumptions, researchers should:

  • Conduct post-adsorption FTIR/XPS to identify intermediate interactions.
  • Compare single-dye vs. mixed-solution isotherms.
  • Use statistical tools (e.g., ANOVA) to assess model significance .

Q. What factorial design strategies optimize this compound degradation while minimizing reagent costs?

  • Methodological Answer : A 2³ full factorial design can identify critical factors (e.g., pH, H₂O₂ dosage, current density) and interactions. For example, in electrochemical peroxidation, initial pH and current density significantly affect COD removal (p < 0.05) . A sample optimization table is shown below:

FactorLow LevelHigh Level
pH2.22.8
H₂O₂ (mol/m³)332422
Current Density (A/m²)164246

Response surface methodology (RSM) further refines conditions, with desirability functions balancing cost and efficiency .

Q. How do Van der Waals and electrostatic forces differentially govern this compound interactions with single-wall carbon nanotubes (SWCNTs) during adsorption?

  • Methodological Answer : Van der Waals forces dominate in non-polar environments, where π-π stacking occurs between SWCNTs and the dye’s aromatic backbone. Electrostatic interactions prevail in acidic conditions, where sulfonate groups (-SO₃⁻) attract protonated SWCNT surfaces. To distinguish mechanisms:

  • Perform zeta potential measurements to track surface charge.
  • Compare adsorption in ionic vs. non-ionic solvents.
  • Use molecular dynamics simulations to quantify force contributions .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting optimal conditions for this compound removal using AOPs?

  • Methodological Answer : Contradictions often stem from varying reactor configurations, dye concentrations, or catalyst lifetimes. For example:

  • N’guessan et al. found a peroxide/acetic acid ratio of 3/5/7 mL optimal for RB29 degradation, while Austero et al. reported 344/344/0.16 mol ratios for RB19 .
  • Differences arise due to hydroxyl radical scavengers (e.g., Cl⁻) in wastewater matrices. Researchers should:
  • Replicate experiments under standardized conditions.
  • Use radical quenchers (e.g., tert-butanol) to isolate degradation pathways.
  • Validate scalability via pilot-scale trials .

Q. Methodological Best Practices

Q. What steps ensure reproducibility when studying this compound adsorption kinetics?

  • Methodological Answer :

Standardize Materials : Use SWCNTs or biomass adsorbents from verified suppliers (e.g., Sigma-Aldrich) with documented surface areas.

Control Batch Conditions : Maintain constant temperature (e.g., 25°C), agitation speed (e.g., 150 rpm), and dye concentration.

Triangulate Data : Combine kinetic models (pseudo-first/second order) with spectroscopic validation (e.g., HPLC for residual dye quantification) .

Publish Raw Data : Share adsorption isotherm datasets in supplementary materials for peer validation .

Q. Tables for Reference

Table 1 : Comparative Adsorption Efficiency of this compound on Different Materials

AdsorbentpHMaximum Removal (%)Isotherm ModelReference
SWCNTs3.066.3Freundlich
Modified Pea Biomass2.099.4Freundlich
Activated Carbon6.085.0Langmuir

Table 2 : Key Factors in Electrochemical Peroxidation of Reactive Blue Dyes

FactorEffect on COD Removalp-valueOptimal Range
pHSignificant interaction0.03072.2–2.8
H₂O₂ DosageNon-linear effect0.102332–422 mol/m³
Current DensitySynergistic with pH0.045164–246 A/m²
Source:

Properties

IUPAC Name

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYMGXZJTCOARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN7O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12236-82-7, 79241-87-5
Record name Cibacron Blue F 3GA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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